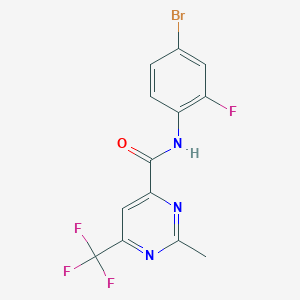
(Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, Obydennov et al. synthesized 1,3-thiazolidin-4-one and pyrrolidine-2,3,5-trione motifs linked to (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate derivatives via an exocyclic C=C bond .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure of compounds was determined with X-ray single-crystal diffraction, Hirshfeld surface analysis, and DFT studies at the B3LYP/6-311G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions of thiazolidine derivatives depend on the substitution on the heterocyclic thiazolidine ring . For example, Obydennov et al. synthesized 1,3-thiazolidin-4-one and pyrrolidine-2,3,5-trione motifs linked to (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate derivatives via an exocyclic C=C bond .Scientific Research Applications
Antimicrobial and Antitumor Activity
A study by El-Shenawy (2016) investigated the synthesis of compounds related to (Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one and evaluated their antimicrobial and antitumor activities. This research highlighted the potential use of these compounds in developing treatments against microbial infections and cancer El-Shenawy, 2016.
Synthesis and Molecular Structure
Benhalima et al. (2011) reported on the synthesis and molecular structure of a compound similar to this compound, providing insights into its crystallographic structure and potential applications in material science Benhalima et al., 2011.
Protein Kinase Inhibition and Anticancer Properties
Bourahla et al. (2021) synthesized and tested a variety of 1,3-thiazolidin-4-ones, including those similar to the molecule , for their ability to inhibit protein kinase DYRK1A. This research is significant for understanding the molecule's potential use in neurological or oncological treatments Bourahla et al., 2021.
Synthesis of Novel Compounds
Research by Kandeel and Youssef (2001) and Metwally (2008) explored the synthesis of new compounds incorporating structures similar to this compound. These studies are crucial for expanding the range of derivatives and understanding their potential applications Kandeel & Youssef, 2001; Metwally, 2008.
Antimicrobial Activity
Trotsko et al. (2018) conducted a study on derivatives of 2,4-dioxothiazolidin-5-yl/ylidene acetic acid, which are structurally related to the molecule , focusing on their antimicrobial properties. This research is significant for potential pharmaceutical applications Trotsko et al., 2018.
Supramolecular Self-Assembly
A study by Andleeb et al. (2017) on thioxothiazolidinone derivatives, similar to the molecule , examined their supramolecular self-assembly. This research provides insights into the molecular interactions and potential applications in nanotechnology Andleeb et al., 2017.
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
(5Z)-3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-22-14-9-12(10-15(23-2)17(14)24-3)11-16-18(21)20(19(25)26-16)13-7-5-4-6-8-13/h4-11H,1-3H3/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLABPWWTVGMJX-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

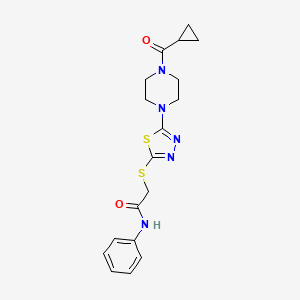
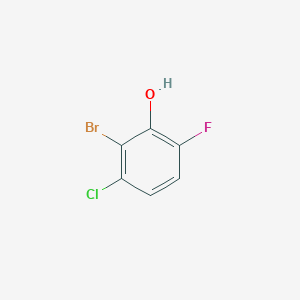
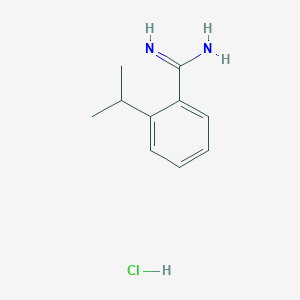
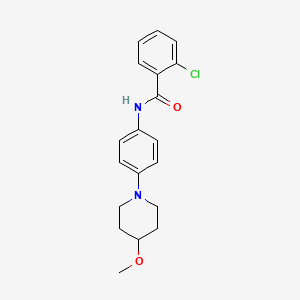

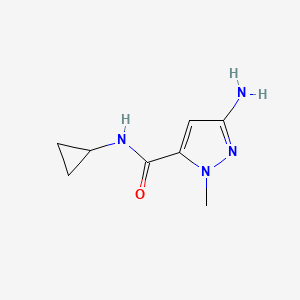
![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2396108.png)
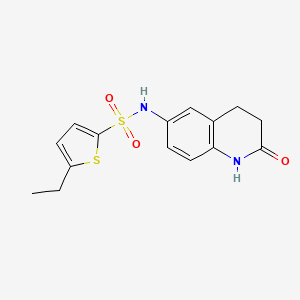
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2396111.png)
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide](/img/structure/B2396112.png)

![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2396115.png)
